molecular formula C10H13NO2 B2535607 2-p-Tolylamino propionic acid CAS No. 1345697-82-6

2-p-Tolylamino propionic acid

Cat. No.: B2535607
CAS No.: 1345697-82-6
M. Wt: 179.219
InChI Key: KZUIVFOYFVOBAR-UHFFFAOYSA-N
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Description

2-p-Tolylamino propionic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propionic acid where the hydrogen atom of the amino group is substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-p-Tolylamino propionic acid typically involves the reaction of p-toluidine with an appropriate precursor of propionic acid. One common method is the reductive amination of pyruvic acid with p-toluidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of p-tolylaminoacrylic acid. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-p-Tolylamino propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: p-Tolylaminoacetone or p-Tolylaminobenzoic acid.

    Reduction: p-Tolylaminoethanol or p-Tolylamine.

    Substitution: p-Nitrotolylamino propionic acid, p-Sulfotolylamino propionic acid, or p-Halotolylamino propionic acid.

Scientific Research Applications

2-p-Tolylamino propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    2-Phenylpropionic acid: Similar in structure but with a phenyl group instead of a p-tolyl group.

    2-p-Tolylpropionic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-p-Tolylaminoacetic acid: Has one less carbon in the side chain, affecting its physical and chemical properties.

Uniqueness: 2-p-Tolylamino propionic acid is unique due to the presence of both the p-tolyl and amino groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-(4-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIVFOYFVOBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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